2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Molecular Weight Physicochemical Property Heterocyclic Scaffold

Select this specific compound for SNAr diversification, chemoselective nitro reduction, and permeability-critical applications. Its neutral tetrahydrofuran core eliminates the basic nitrogen limitations of piperidine analogs—no N-alkylation side reactions, no protonation-driven permeability barriers, and no reversed-phase peak tailing. The ortho-fluoro/ortho-nitro substitution pattern activates the ring for mild nucleophilic displacement (K₂CO₃/DMF, 50–80°C) and enables selective H₂/Pd-C reduction to the aniline without disturbing other reducible groups. Researchers designing cell-based assays or building fluorinated heterocyclic scaffolds should order this compound to avoid the chromatographic, reactivity, and permeability compromises inherent in amine-containing alternatives.

Molecular Formula C11H12FNO4
Molecular Weight 241.22
CAS No. 1233952-73-2
Cat. No. B3027109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
CAS1233952-73-2
Molecular FormulaC11H12FNO4
Molecular Weight241.22
Structural Identifiers
SMILESC1CC(OC1)COC2=C(C=CC=C2F)[N+](=O)[O-]
InChIInChI=1S/C11H12FNO4/c12-9-4-1-5-10(13(14)15)11(9)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2
InChIKeyDSLODFITPQPLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran: Product Baseline for Scientific Procurement


2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is a heterocyclic aromatic ether with molecular formula C11H12FNO4 and molecular weight 241.22 g/mol . The compound comprises a tetrahydrofuran (oxolane) ring connected via a methylene bridge to a 2-fluoro-6-nitrophenoxy moiety, with both electron-withdrawing fluoro and nitro substituents positioned ortho to the ether linkage . Commercial availability is established with standard purity specifications of 95–98% , and the compound is supplied for research and development applications as a building block in organic synthesis [1].

Why 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Cannot Be Interchanged with In-Class Analogs


Compounds bearing a 2-fluoro-6-nitrophenoxy motif share a common aromatic substitution pattern, yet variation in the heterocyclic core or the attachment position fundamentally alters both physicochemical properties and synthetic utility. The target compound differs from its closest analogs in three critical structural parameters: the heterocycle identity (tetrahydrofuran versus piperidine), the attachment point (2-methylene-linked versus 3-oxy-linked), and the nitro-group regiochemistry (6-nitro versus 4-nitro). These differences translate into measurable variations in molecular weight, hydrogen-bonding capacity, lipophilicity, and electronic distribution, each of which directly impacts chromatographic behavior, reaction selectivity, and downstream synthetic compatibility . Consequently, generic substitution without structural verification will compromise experimental reproducibility and may introduce unanticipated reactivity that deviates from protocol expectations.

Quantitative Differentiation Evidence for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran vs. Analogs


Molecular Weight Differentiation: 2-Methylene-THF Core vs. 3-Oxy-THF Analog

The target compound (MW = 241.22 g/mol) differs from the direct attachment analog 3-(2-fluoro-6-nitrophenoxy)oxolane (MW = 227.19 g/mol) by 14.03 g/mol, reflecting the presence of a methylene spacer between the THF ring and the phenoxy group . This mass difference is analytically detectable by LC-MS or HRMS and translates to distinct chromatographic retention behavior, eliminating co-elution ambiguity during reaction monitoring .

Molecular Weight Physicochemical Property Heterocyclic Scaffold

Nitro Group Regiochemistry: 6-Nitro vs. 4-Nitro Substitution Pattern

The target compound positions the nitro group ortho to the ether linkage (6-nitro, relative to fluorine at position 2), whereas the analog 2-[(2-fluoro-4-nitrophenoxy)methyl]tetrahydrofuran places the nitro group para to the ether oxygen . This regiochemical variation alters the electronic environment of the aromatic ring and the accessibility of the nitro group for subsequent reduction or substitution chemistry . Both compounds share identical molecular weight (241.22 g/mol), making regiochemistry the sole differentiating factor—yet one that critically influences downstream reaction outcomes.

Regiochemistry Electron-Withdrawing Group Structure-Activity Relationship

Heterocycle Basicity and Hydrogen-Bonding Capacity: THF Core vs. Piperidine Core

Replacement of the tetrahydrofuran ring with a piperidine ring, as in 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride, introduces a basic nitrogen center and alters hydrogen-bonding capacity . The THF oxygen is a hydrogen-bond acceptor only, whereas the piperidine NH⁺ (in the hydrochloride salt) functions as a hydrogen-bond donor [1]. This distinction affects solubility profiles, membrane permeability in biological assays, and compatibility with acid/base-sensitive reaction conditions. The piperidine analog also exhibits a higher molecular weight (290.72 g/mol as hydrochloride) and is supplied as a salt form, requiring neutralization prior to certain synthetic transformations .

Hydrogen Bonding Lipophilicity Heterocyclic Basicity

Calculated Lipophilicity and Topological Polar Surface Area Differentiation

The target compound exhibits a calculated topological polar surface area (tPSA) of 64.3 Ų (attributed exclusively to the nitro group and THF oxygen; nitro group: ~46 Ų, ether oxygen: ~9 Ų) and an estimated logP of 2.12 (ACD/Labs Percepta or equivalent fragment-based calculation) . In contrast, the piperidine hydrochloride analog possesses a higher tPSA of approximately 84–90 Ų due to the ionizable amine center (contributing ~20–26 Ų additional polar surface) and a lower logP (~1.6 as free base; further reduced in the salt form) . These computational parameters predict differential passive membrane permeability and distinct chromatographic retention (RP-HPLC) .

Lipophilicity LogP tPSA Drug-Likeness

Nitro Group Reduction Potential and Electronic Environment

The 2-fluoro-6-nitrophenoxy motif positions the nitro group adjacent to both the ether linkage and the fluorine substituent, creating a unique ortho-substituted electronic environment . The combination of the strong electron-withdrawing nitro and fluoro groups ortho to the ether oxygen polarizes the C–O bond and enhances susceptibility to nucleophilic aromatic substitution [1]. Reduction of the nitro group (e.g., using H₂/Pd-C or LiAlH₄) yields the corresponding 2-fluoro-6-aminophenoxy derivative, an intermediate suitable for subsequent amide coupling, diazotization, or heterocycle formation . The 6-nitro regiochemistry presents greater steric hindrance to reduction compared to the 4-nitro analog, potentially enabling chemoselective reduction in poly-nitro systems [1].

Reduction Potential Electron-Withdrawing Group Synthetic Intermediate

Application Scenarios for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Based on Quantified Differentiation


Synthesis of Fluorinated Aromatic Amines via Chemoselective Nitro Reduction

The target compound serves as a precursor to 2-fluoro-6-aminophenoxy tetrahydrofuran derivatives via selective nitro group reduction using H₂/Pd-C or LiAlH₄ . The ortho-nitro configuration may permit chemoselective reduction in the presence of other reducible functionalities, a capability not available with the 4-nitro regioisomer [1]. The resulting amine intermediate is suitable for amide bond formation, sulfonamide synthesis, or diazonium chemistry to access diverse fluorinated heterocyclic scaffolds. Researchers requiring a fluorinated aniline building block with a tetrahydrofuran moiety should select this compound over the piperidine analog, which introduces an unwanted basic nitrogen center that complicates downstream coupling reactions .

Nucleophilic Aromatic Substitution (SNAr) for Scaffold Diversification

The 2-fluoro-6-nitrophenoxy moiety is activated toward nucleophilic aromatic substitution by the combined electron-withdrawing effects of the ortho-nitro and ortho-fluoro groups . This compound is particularly valuable in SNAr and coupling reactions where the electron-withdrawing substituents enable selective functionalization of the aromatic ring [1]. The fluoro group can be displaced by amines, thiols, or alkoxides under mild conditions (e.g., K₂CO₃ in DMF, 50–80°C), enabling modular diversification of the aromatic core. The neutral THF scaffold remains inert under these basic conditions, unlike the piperidine analog which may undergo N-alkylation or protonation-dependent side reactions .

Chromatographic Method Development and Analytical Reference Standard

With a molecular weight of 241.22 g/mol and distinct retention characteristics versus its analogs (Δ MW = 14.03 g/mol vs. 3-oxy-THF analog; Δ logP = +0.52 vs. piperidine analog), this compound provides a well-defined reference point for LC-MS method development [1]. The absence of a basic nitrogen eliminates peak tailing that commonly affects piperidine-containing compounds in reversed-phase chromatography, enabling sharper, more symmetric peaks and improved quantification accuracy . Analytical laboratories developing impurity profiling methods or stability-indicating assays can leverage these physicochemical distinctions to establish robust separation conditions.

Cell-Based Assays Requiring Passive Membrane Permeability

The target compound exhibits estimated logP of 2.12 and tPSA of ~64.3 Ų, predicting favorable passive membrane permeability compared to the piperidine analog (estimated logP ~1.6, tPSA ~84–90 Ų) [1]. The neutral THF scaffold avoids the protonation-dependent permeability barriers associated with basic amines, making this compound more suitable for phenotypic screening and intracellular target engagement studies where compound accumulation in cells is prerequisite to activity . Researchers designing cell-based assays with fluorinated nitroaromatic probes should prioritize this compound over amine-containing analogs to minimize permeability-driven variability.

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